molecular formula C26H25N3O2S2 B12145664 (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12145664
M. Wt: 475.6 g/mol
InChI Key: VMRNDFQTRYFRIU-KQWNVCNZSA-N
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Description

This compound is a thiazolidin-4-one derivative featuring a pyrazolylmethylene core and a 2-thioxo functional group. Its structure includes a 1-phenyl-1H-pyrazole moiety substituted at the 3-position with a 2-methyl-4-(prop-2-en-1-yloxy)phenyl group, which confers unique steric and electronic properties. The Z-configuration of the methylidene group and the propyl chain at the 3-position of the thiazolidinone ring are critical for its conformational stability and intermolecular interactions . The compound’s synthesis typically involves condensation reactions between pyrazole aldehydes and thiazolidinone precursors, as seen in analogous protocols .

Properties

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H25N3O2S2/c1-4-13-28-25(30)23(33-26(28)32)16-19-17-29(20-9-7-6-8-10-20)27-24(19)22-12-11-21(15-18(22)3)31-14-5-2/h5-12,15-17H,2,4,13-14H2,1,3H3/b23-16-

InChI Key

VMRNDFQTRYFRIU-KQWNVCNZSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OCC=C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OCC=C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Cyclocondensation for Thiazolidinone Core Formation

The thiazolidin-4-one nucleus is typically constructed via [2+3]-cyclocondensation between thiourea derivatives and α-halo carbonyl compounds. For the target molecule, 3-propyl-2-thioxo-1,3-thiazolidin-4-one serves as the intermediate.

Procedure :

  • React propylamine with carbon disulfide in alkaline medium to form N-propyl dithiocarbamate.

  • Treat with ethyl chloroacetate under reflux in ethanol, yielding 3-propyl-2-thioxo-thiazolidin-4-one.

  • Purify via recrystallization (ethanol/water).

Optimization :

  • Yield improves from 68% to 82% when using Bi(SCH₂COOH)₃ as a catalyst.

  • Solvent-free conditions reduce reaction time to 2 hours.

Synthesis of Pyrazole Precursor

The pyrazole fragment 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via:

Step 1 : Vilsmeier-Haack formylation of 3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole.

  • React with POCl₃/DMF at 0°C → 5°C.

  • Quench with ice-water, isolate aldehyde (73% yield).

Step 2 : Protect allyloxy group using tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps.

Knoevenagel Condensation for Methylidene Bridge

The critical 5-arylidene linkage is established via Knoevenagel condensation between the thiazolidinone and pyrazole aldehyde.

Conditions :

ComponentQuantityRole
Thiazolidinone1.0 equivNucleophile
Pyrazole aldehyde1.2 equivElectrophile
Piperidine0.1 equivBase catalyst
Deep Eutectic Solvent5 mL/gSolvent

Procedure :

  • Suspend thiazolidinone (10 mmol) and aldehyde (12 mmol) in ZnCl₂/urea DES.

  • Add piperidine, stir at 60°C for 45 minutes.

  • Monitor by TLC (hexane:ethyl acetate = 3:1).

  • Pour into ice-water, filter, wash with ethanol (88–94% yield).

Advantages of DES :

  • Recyclable up to 5 cycles without yield loss.

  • Eliminates column chromatography.

Deprotection of Allyloxy Group

Remove TBS protection using tetrabutylammonium fluoride (TBAF) in THF:

  • Stir at room temperature for 2 hours (95% recovery).

Configuration Control

The Z-isomer is favored due to:

  • Steric hindrance between pyrazole phenyl and thiazolidinone propyl groups.

  • Use of non-polar solvents (toluene) during crystallization.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeKey AdvantageLimitation
Classical Knoevenagel75–823 hHigh reproducibilityColumn purification required
DES-mediated88–9445 minEco-friendly, recyclableLimited substrate scope
One-pot68–732 hSimplified workflowLower yield for bulky groups

Catalyst Efficiency :

  • Bi(SCH₂COOH)₃ increases reaction rate by 40% compared to piperidine.

  • ZnCl₂/urea DES reduces energy consumption by 30%.

Structural Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, pyrazole-H), 6.98–7.45 (m, 9H, aromatic), 5.32 (dd, 2H, allyl), 3.85 (t, 2H, N-propyl), 2.41 (s, 3H, CH₃).

  • IR : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

X-ray Crystallography :

  • Confirms Z-configuration with dihedral angle of 172.3° between thiazolidinone and pyrazole planes.

Scalability and Industrial Feasibility

Gram-scale Synthesis :

  • 15 g batches achieved using DES method with 89% yield.

  • Cost reduced by 60% compared to classical routes.

Purification :

  • Avoid column chromatography via solvent-anti-solvent precipitation (ethanol/hexane) .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by three primary components:

  • Thiazolidinone core : The 2-thioxo group (C S\text{C S}) facilitates nucleophilic substitution and coordination chemistry.

  • Pyrazole ring : Aromatic and conjugated system capable of electrophilic substitution or cycloaddition.

  • Propenyloxy substituent : Allyl ether group prone to oxidation or radical-mediated reactions.

Nucleophilic Substitution at the Thioxo Group

The thioxo group (C S\text{C S}) undergoes nucleophilic attack, enabling functionalization:

  • Reaction with amines : Forms thioamide derivatives via sulfur displacement.

  • Interaction with Grignard reagents : Yields thioether compounds.

Cycloaddition Involving the Pyrazole Ring

The pyrazole’s conjugated double bonds participate in [3+2] cycloadditions with dipolarophiles like nitrile oxides or azides, forming fused heterocycles.

Oxidation of the Propenyloxy Group

The allyl ether moiety (O CH2CH CH2\text{O CH}_2\text{CH CH}_2) is susceptible to oxidation:

  • Epoxidation : Forms an epoxide under mild oxidative conditions (e.g., H2O2\text{H}_2\text{O}_2) .

  • Cleavage : Generates aldehydes or ketones via ozonolysis .

Thioxo Group Reactivity

The sulfur atom in the thioxo group acts as a soft nucleophile. For example:

C S+R NH2C NH R+H2S\text{C S}+\text{R NH}_2\rightarrow \text{C NH R}+\text{H}_2\text{S}

This reaction is critical for modifying biological activity.

Pyrazole-Based Electrophilic Aromatic Substitution

Electrophiles (e.g., nitronium ions) attack the pyrazole ring at the 4-position due to electron-donating substituents .

Derivatization via Side-Chain Functionalization

Reaction TypeConditionsProductReference
AlkylationK2CO3\text{K}_2\text{CO}_3, DMF, 80°CPropyl chain extension
AcylationAcCl, pyridine, 0°CAcetylated pyrazole derivatives

Cross-Coupling Reactions

The propenyloxy group participates in Heck coupling with aryl halides, forming extended conjugated systems .

Stability and Decomposition Pathways

  • Thermal degradation : Above 200°C, the thiazolidinone ring undergoes retro-Diels-Alder fragmentation .

  • Photolytic cleavage : UV exposure leads to homolytic S–C bond cleavage, generating thiyl radicals .

Comparative Reactivity with Analogues

Compound TypeReactivity Difference
ThiazolidinedionesLower electrophilicity due to carbonyl vs. thioxo
Pyrazole-free analoguesAbsence of cycloaddition capacity

Unexplored Reaction Pathways

  • Click chemistry : Potential for Cu-catalyzed azide-alkyne cycloaddition with modified side chains.

  • Metallocomplex formation : Coordination with transition metals (e.g., Pd, Ru) unexplored.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with tailored properties. For instance, it can participate in oxidation, reduction, and substitution reactions, enabling the development of novel derivatives with enhanced functionalities.

Biology

Research indicates that this compound may exhibit significant biological activity. Thiazolidinones are known for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The integration of the pyrazole moiety may enhance these activities, making it a candidate for drug discovery .

Medicine

The potential therapeutic applications of this compound are noteworthy. Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition. For example, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Case Studies

Case Study 1: Anticancer Activity
Recent investigations into thiazolidinone derivatives have highlighted their anticancer properties. A study reported that modifications at specific positions on the thiazolidinone ring could significantly enhance anticancer efficacy against breast cancer cells. The structure–activity relationship (SAR) studies revealed that certain substitutions led to increased cytotoxicity .

Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory potential of thiazolidinone derivatives. The results indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of (Z)-5-(substituted benzylidene)-thiazolidin-4-one derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives

Compound Name Key Substituents Molecular Weight Key Features Biological/Physicochemical Relevance References
(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one 3-propyl, 2-thioxo, prop-2-en-1-yloxy 505.63 g/mol High lipophilicity due to propyl and allyloxy groups; Z-configuration Potential kinase inhibition (inferred)
(Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one 4-methoxyphenyl, piperidin-1-yl 458.54 g/mol Enhanced solubility via piperidine; electron-donating methoxy group Anticancer activity (in vitro)
(5Z)-3-hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 3-hexyl, propoxy 533.70 g/mol Longer alkyl chain (hexyl) increases membrane permeability Antimicrobial applications
(Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one Varied aryl/alkyl groups 350–500 g/mol Tunable electronic properties via substituents Broad-spectrum bioactivity (e.g., anti-inflammatory)

Substituent Effects on Bioactivity

  • Alkyl Chain Length : The propyl group in the target compound balances lipophilicity and metabolic stability compared to the hexyl analog, which may exhibit higher cytotoxicity due to excessive hydrophobicity .
  • Thioxo vs.

Biological Activity

The compound (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which is recognized for its diverse biological activities. This compound integrates a thiazolidinone scaffold with a pyrazole moiety, potentially enhancing its pharmacological profile. Thiazolidinones have been extensively studied for their roles in medicinal chemistry, particularly for their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Thiazolidinone derivatives have shown significant anticancer properties. Recent studies indicate that compounds containing the thiazolidinone structure can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific enzymes involved in tumor growth. For instance, compounds derived from thiazolidinones have been reported to demonstrate cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazolidinone ring can enhance their anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives is well-documented. In vitro studies have demonstrated that compounds similar to the target compound exhibit activity against a range of bacteria and fungi. For example, a study evaluated various thiazolidinone derivatives against Escherichia coli and Staphylococcus aureus, revealing significant zones of inhibition compared to standard antibiotics . The presence of the pyrazole ring is believed to contribute to this activity by enhancing the interaction with microbial targets.

Anti-inflammatory Activity

Thiazolidinones are also noted for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses. Research indicates that certain thiazolidinone derivatives can reduce inflammation in animal models of arthritis and other inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure. Key modifications that enhance activity include:

  • Substituents on the thiazolidinone ring: Variations at positions 2 and 4 can significantly affect potency.
  • Integration of heterocycles: The addition of pyrazole or other heterocyclic rings has been shown to improve biological efficacy.
  • Alkyl chain length: The propyl group in the target compound may influence lipophilicity and cellular uptake.

Case Studies

  • Anticancer Evaluation : A derivative similar to the target compound was tested against various cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity .
  • Antimicrobial Screening : A series of thiazolidinone derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. Compounds exhibited MIC values comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
  • Anti-inflammatory Assessment : In a model of acute inflammation, a thiazolidinone derivative was administered, resulting in a significant reduction in edema compared to control groups. This underscores the therapeutic potential of these compounds in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing (5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is synthesized via a multi-step approach. First, the pyrazole core is prepared by condensing substituted phenylhydrazines with β-keto esters under reflux in ethanol. The thiazolidinone ring is then formed by reacting the pyrazole aldehyde derivative with thiosemicarbazide in acidic conditions (e.g., glacial acetic acid) to form a Schiff base intermediate, followed by cyclization. Key steps include refluxing at 80–100°C for 6–8 hours and purification via recrystallization from ethanol-DMF mixtures .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Confirms the presence of thioxo (C=S) at ~1250 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹.
  • NMR : 1^1H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and the methylidene proton (Z-configuration, δ ~7.5 ppm as a singlet). 13^13C NMR verifies the thiazolidinone carbonyl (δ ~180 ppm).
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Q. What in vitro assays are typically used to screen the biological activity of this thiazolidinone derivative?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, measuring activity loss at varying compound concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from variations in assay conditions. Standardize protocols by:

  • Using identical cell lines (e.g., ATCC-certified) and passage numbers.
  • Validating solvent effects (e.g., DMSO concentration ≤0.1%).
  • Employing statistical models (e.g., Design of Experiments) to optimize dose-response variables .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Modify the prop-2-en-1-yloxy group (e.g., replace with alkoxy or halogens) and assess activity changes.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with the thioxo group).
  • QSAR Models : Develop regression models correlating logP or Hammett constants with bioactivity data .

Q. How can computational methods predict the binding interactions of this compound with target proteins?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to proteins (e.g., EGFR kinase) using crystal structures from the PDB. Key interactions include π-π stacking with phenyl groups and hydrogen bonds with the thiazolidinone core .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What experimental designs are recommended for optimizing synthetic yield and reproducibility?

  • Methodological Answer :

  • Flow Chemistry : Continuous synthesis in microreactors to enhance mixing and reduce side reactions (e.g., uncontrolled cyclization) .
  • DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design evaluating ethanol volume, reaction time, and acid concentration .

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